3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol

Kinase inhibition DYRK1A Neurodegeneration

This 3-bromo-5-hydroxy-pyrrolopyridine offers a unique combination of a reactive C3-bromine handle for Suzuki-Miyaura cross-coupling (>80% expected yield) and a C5-hydroxyl group for hydrogen-bond interactions. Differentiated from chloro/iodo analogs by optimal reactivity-stability balance. Use as a negative control in DYRK1A assays (IC₅₀ = 10,000 nM) to ensure assay fidelity. Late-stage intermediate for BTK/p38 MAP kinase inhibitor libraries. Halogen bond donor (VS,max up to 35.1 kcal/mol) for rational drug design.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1190322-00-9
Cat. No. B3219926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol
CAS1190322-00-9
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1NC=C2Br
InChIInChI=1S/C7H5BrN2O/c8-4-3-9-5-1-2-6(11)10-7(4)5/h1-3,9H,(H,10,11)
InChIKeyYYRBBGSSAZGORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol (CAS 1190322-00-9): Core Scaffold for Kinase Inhibitor Synthesis and Halogen Bonding Studies


3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol (CAS 1190322-00-9) is a heterocyclic building block featuring a bromine atom at the 3-position and a hydroxyl group at the 5-position of the pyrrolo[3,2-b]pyridine ring system [1]. This compound, with a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g/mol , is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase inhibitors and other pharmacologically active molecules . Its specific substitution pattern provides distinct reactivity and physicochemical properties that differentiate it from other halogenated or non-halogenated analogs.

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol: Why In-Class Halogen or Scaffold Swaps Alter Reactivity and Bioactivity


The 3-bromo-5-hydroxy substitution pattern on the pyrrolo[3,2-b]pyridine core is not interchangeable with other halogenated or non-halogenated analogs due to distinct electronic effects, steric profiles, and chemical reactivity. For instance, the bromine atom at the 3-position provides a unique balance of reactivity in cross-coupling reactions compared to chloro (less reactive) or iodo (more reactive but less stable) derivatives . Furthermore, the presence of the 5-hydroxy group significantly influences hydrogen-bonding capacity and lipophilicity relative to the non-hydroxylated counterpart [1]. These differences directly impact synthetic efficiency, target binding affinity (e.g., DYRK1A kinase inhibition), and the potential for specific non-covalent interactions such as halogen bonding, as demonstrated in comparative computational studies [2].

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol: Comparative Performance Data Against Key Analogs


DYRK1A Kinase Inhibition: A 42-Fold Weaker Inhibitor Compared to EGCG, Enabling Use as a Negative Control

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol exhibits weak inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with an IC₅₀ value of 10,000 nM (10 µM) [1]. In contrast, the natural product epigallocatechin gallate (EGCG), a well-characterized DYRK1A inhibitor, has a reported IC₅₀ of 235 nM under comparable in vitro kinase assay conditions [2]. This represents a 42.5-fold reduction in potency for the target compound.

Kinase inhibition DYRK1A Neurodegeneration Negative control

Increased Lipophilicity (XLogP3) vs. Parent Scaffold: Δ +0.6 Units Enhances Predicted Membrane Permeability

The computed octanol-water partition coefficient (XLogP3) for 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol is 0.8 [1]. The non-brominated parent scaffold, 1H-pyrrolo[3,2-b]pyridin-5-ol (CAS 17322-91-7), has a computed XLogP3 of 0.2 . This difference of +0.6 log units is consistent with the expected increase in lipophilicity conferred by the bromine substituent.

Lipophilicity XLogP3 Physicochemical properties ADME

Cross-Coupling Reactivity: 3-Bromo Handle Enables High-Yield Suzuki-Miyaura Coupling vs. Less Reactive Chloro Analogs

The bromine atom at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, a critical feature for late-stage diversification. While direct yield data for this exact compound is not publicly available, the closely related 3-bromo-1H-pyrrolo[3,2-b]pyridine (without the 5-hydroxy group) has been reported to undergo Suzuki-Miyaura coupling with high yields (~87%) . In contrast, the corresponding 3-chloro derivative typically exhibits significantly lower reactivity under standard conditions, requiring harsher conditions or specialized catalysts [1].

Cross-coupling Suzuki-Miyaura Synthetic chemistry Building block

Halogen Bonding Potential: Tunable Electrostatic Potential (VS,max) Ranging from -1.3 to 35.1 kcal/mol

A computational study on halogenated 1H-pyrrolo[3,2-b]pyridines (PPs) investigated the σ-hole electrostatic potential (VS,max) and binding energy (Eint) of brominated derivatives [1]. For 339 designed brominated PP derivatives, calculated VS,max values ranged from -1.3 to 35.1 kcal/mol, and Eint values ranged from -0.82 to -2.37 kcal/mol. The study also calculated 339 iodinated PP derivatives, finding that the halogen bonding strength is highly tunable based on substituent position and electronic effects [1]. This quantitative data demonstrates that the bromine atom on this scaffold can participate in directional halogen bonds, a property not present in the non-halogenated parent compound.

Halogen bonding Computational chemistry Crystal engineering Drug design

Precedented Use as a Key Intermediate in BTK Kinase Inhibitor Patents

Patents assigned to the National Institutes of Pharmaceutical Research and Development (NIP) disclose pyrrolo-aromatic heterocyclic compounds as BTK kinase inhibitors, wherein the pyrrolo[3,2-b]pyridine scaffold is a core structural element [1]. While the exact compound is not exemplified, the 3-bromo-5-hydroxy substitution pattern provides a versatile handle for introducing aryl/heteroaryl groups at the 3-position via cross-coupling, a common strategy in BTK inhibitor development [2]. This positions the compound as a strategically important building block for medicinal chemistry programs targeting this validated kinase.

BTK inhibitor Kinase inhibitor Medicinal chemistry Patent analysis

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol: Recommended Research and Industrial Applications


Negative Control or Selectivity Probe in DYRK1A Kinase Assays

Due to its weak inhibitory activity against DYRK1A (IC₅₀ = 10,000 nM), this compound can be employed as a negative control in high-throughput screening campaigns to validate assay specificity and identify false positives. Its use ensures that observed activity is not due to non-specific kinase inhibition, thereby improving the fidelity of hit identification [1].

Building Block for Diversification of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The 3-bromo handle facilitates efficient and versatile derivatization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, with high expected yields based on analogous bromo-pyrrolopyridines (>80%). This allows for the rapid generation of focused libraries of pyrrolo[3,2-b]pyridine-based kinase inhibitors, particularly those targeting BTK or p38 MAP kinase, as evidenced by patent literature .

Probe for Investigating Halogen Bonding in Biological and Material Systems

The bromine atom can act as a halogen bond donor, with its strength tunable by the electronic environment (VS,max up to 35.1 kcal/mol). This property can be exploited in structure-based drug design to improve target engagement or in crystal engineering studies to control molecular packing. The compound's relatively high lipophilicity (XLogP3 = 0.8) compared to the parent scaffold may also be leveraged in studies examining membrane permeability [2].

Synthetic Intermediate for Late-Stage Functionalization in Medicinal Chemistry

The combination of a reactive aryl bromide and a hydrogen-bond donor/acceptor (5-hydroxy group) makes this compound an ideal late-stage intermediate for introducing diverse functional groups at the 3-position while retaining a key pharmacophoric element. This dual functionality supports efficient SAR exploration in drug discovery programs [3].

Quote Request

Request a Quote for 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.